2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study details the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties, starting with 2-hydroxyacetophenone, which could be relevant to the compound (Li et al., 2012).
- Another research developed 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, which share a similar core structure to the compound of interest (Attaby et al., 2006).
Applications in Drug Development
- Research into the discovery of potent FLT3 inhibitors for psoriasis treatment identified a series of pyrazolo[3,4-d]pyrimidine derivatives, which may be structurally related to the compound , demonstrating significant antipsoriatic effects in an animal model (Li et al., 2016).
- A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was studied as phosphodiesterase 1 (PDE1) inhibitors, suggesting potential treatment applications in cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Molecular and Computational Studies
- Synthesis, spectroscopic properties, quantum chemical calculations, and biological activities of a structurally similar compound, 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one, were investigated, which could provide insights into the behavior of the compound (Sarac, 2020).
- Another study explored the molecular structure, vibrational assignments, and molecular docking of a similar compound, suggesting potential anti-neoplastic activity (Mary et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the halting of the cell cycle progression at the G1 phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This leads to a halt in DNA replication and cell division, resulting in the inhibition of cell proliferation . The downstream effects include the induction of apoptosis within cells .
Result of Action
The compound’s action results in significant inhibition of cell proliferation, particularly in MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells . These effects make the compound a potential candidate for cancer treatment, as it can selectively target and kill tumor cells .
properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-13-6-8-24(9-7-13)17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECLQBAQFJPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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